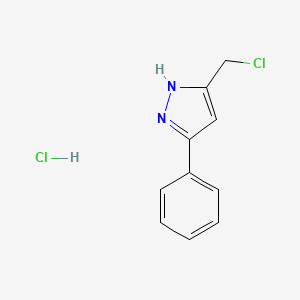

5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-phenyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2.ClH/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8;/h1-6H,7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCGTEABPZOFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493038-58-7 | |

| Record name | 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-(Chloromethyl)-3-phenyl-1H-pyrazole hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C10H9ClN2

- CAS Number : 493038-58-7

- SMILES Notation : C1=CC=C(C=C1)C2=NNC(=C2)CCl

The compound features a chloromethyl group attached to a phenyl-substituted pyrazole ring, which influences its biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicated that derivatives of pyrazole exhibit significant activity against various bacterial strains.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| 5-(Chloromethyl)-3-phenyl-1H-pyrazole | E. coli, S. aureus, Klebsiella pneumoniae | 15 - 25 |

A study demonstrated that the compound showed promising results against E. coli and S. aureus, with inhibition zones comparable to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. In vitro studies showed that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 61 | 76 |

| 50 | 85 | 93 |

These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrazole derivatives have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| HCT116 | 15 |

| A375 | 10 |

In vitro assays indicated that this compound shows significant antiproliferative effects against these cancer cell lines, suggesting its potential as an anticancer agent .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. The presence of the chloromethyl group enhances its reactivity and binding affinity towards enzymes involved in inflammation and cancer progression.

Case Studies

A notable case study involved the synthesis of various pyrazole derivatives, including the chloromethyl variant, which were tested for their biological activities. The study found that modifications in the pyrazole structure significantly influenced their pharmacological profiles, leading to enhanced antimicrobial and anti-inflammatory activities .

Scientific Research Applications

Pharmacological Applications

The pyrazole scaffold is known for its broad spectrum of biological activities, including:

- Anti-inflammatory Activity : Several derivatives of pyrazoles have been reported to exhibit anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, compounds derived from the pyrazole structure have shown promising results in reducing edema in animal models .

- Antimicrobial Properties : Research has demonstrated that pyrazole derivatives possess significant antimicrobial activity against various bacterial and fungal strains. For example, certain synthesized compounds have shown effectiveness against E. coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

- Anticancer Activity : Pyrazoles have been explored for their anticancer properties. Studies indicate that specific derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Some pyrazole compounds have been evaluated for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

Anti-inflammatory Studies

A study involving a series of novel pyrazole derivatives assessed their anti-inflammatory effects using carrageenan-induced edema models. Compounds demonstrated significant reductions in inflammation, with some exhibiting activity comparable to indomethacin, a standard anti-inflammatory drug .

Antimicrobial Activity

In a comprehensive evaluation of antimicrobial efficacy, several pyrazole derivatives were tested against common pathogens. One compound showed a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Aspergillus fumigatus, suggesting its potential as an antifungal agent .

Anticancer Research

Research conducted on various pyrazole derivatives indicated promising results in inhibiting the growth of cancer cell lines. A specific compound was found to induce apoptosis in breast cancer cells through modulation of the apoptotic pathway, highlighting its therapeutic potential in oncology .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares key features of 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride with pyrazole derivatives from literature:

*Inferred from analogous pyrazole derivatives.

Key Observations:

Structural Complexity: The target compound has a simpler structure compared to derivatives, which incorporate dihydropyrazolyl groups and multiple aryl substituents.

Melting Points: The hydrochloride salt form of the target compound may exhibit a higher melting point than non-ionic analogs, though direct data are unavailable. Compounds 3f–3i, which lack salt forms, show melting points correlated with substituent polarity (e.g., 3g’s benzodioxole raises its mp to 220–222°C) .

Spectral Data : All compounds share characteristic IR peaks for C=N (~1595 cm⁻¹) and C=C (~1498 cm⁻¹), consistent with pyrazole conjugation systems .

Stability and Industrial Relevance

- Synthetic Byproducts : highlights the risk of overoxidation (e.g., sulfone formation) during pyrazole synthesis. The target compound’s stability under oxidative conditions warrants further study .

- Building Block Utility : lists the target compound as a catalog item, indicating its use as a precursor in medicinal chemistry. Analogous chloromethyl-bearing heterocycles (e.g., pyrazolo-pyrimidines) are intermediates in drug synthesis .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(chloromethyl)-3-phenyl-1H-pyrazole hydrochloride?

The compound is typically synthesized via Vilsmeier-Haack formylation or nucleophilic substitution of pre-functionalized pyrazole cores. For example:

- The Vilsmeier-Haack reaction (using POCl₃ and DMF) introduces aldehyde groups at the 4-position of pyrazole rings, as demonstrated in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

- Chloromethylation can be achieved using formaldehyde and HCl under controlled conditions, followed by purification via recrystallization (ethanol is a common solvent) . Key steps include temperature control (reflux at ~80°C) and stoichiometric optimization of reactants to minimize side products .

Q. What analytical techniques are critical for characterizing this compound's purity and structure?

- 1H/13C NMR spectroscopy identifies substituent positions and confirms regioselectivity (e.g., δ 9.93 ppm for aldehyde protons in related pyrazole derivatives) .

- X-ray crystallography resolves crystal packing and bond angles (e.g., C–H···O interactions in 5-chloro-3-methyl-1-phenyl derivatives) .

- IR spectroscopy detects functional groups (e.g., C=O stretches at ~1684 cm⁻¹ for aldehyde moieties) . Elemental analysis and mass spectrometry further validate molecular composition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in pyrazole core functionalization?

- Catalyst selection : K₂CO₃ or NaOH enhances nucleophilic substitution efficiency in phenol-mediated reactions (e.g., 4-chlorophenol coupling to pyrazole aldehydes) .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates during aryloxy-substitution reactions .

- Reaction time : Extended reflux durations (10–12 hours) maximize conversion in Vilsmeier-Haack reactions but require monitoring to prevent decomposition .

Q. What strategies address regioselectivity challenges during electrophilic substitution on the pyrazole ring?

- Steric and electronic directing groups : Electron-withdrawing substituents (e.g., -Cl) at the 5-position direct electrophiles to the 4-position, as observed in halogenation studies .

- Protecting groups : Temporary protection of reactive sites (e.g., methyl groups) prevents undesired side reactions during multi-step syntheses .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported spectral data for pyrazole derivatives?

- Cross-validation : Compare NMR chemical shifts across studies (e.g., δ 3.95 ppm for methyl groups in 5-chloro-3-(4-fluorophenyl) derivatives vs. δ 3.82 ppm in analogous compounds).

- Crystallographic validation : Use X-ray data to confirm bond lengths and angles when spectral ambiguity arises (e.g., distinguishing para-substituted phenyl rings from meta-isomers) .

- Reproducibility tests : Replicate synthetic protocols under identical conditions to identify procedural variables (e.g., solvent purity, drying time) .

Biological Evaluation

Q. What experimental models are appropriate for evaluating the anticonvulsant potential of this compound?

- Maximal electroshock (MES) and pentylenetetrazol (PTZ) assays are standard for anticonvulsant screening. For example:

- MES models assess seizure suppression via electrophysiological endpoints .

- PTZ tests evaluate latency to clonic-tonic seizures, with dose-response curves (ED₅₀ calculations) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.